molecular formula C13H22ClF2NO2 B15090936 trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride

trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride

Cat. No.: B15090936
M. Wt: 297.77 g/mol
InChI Key: VWZSFDOYHMVOBG-UHFFFAOYSA-N
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Description

trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride: is a chemical compound with significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common method involves the reductive etherification of silyl ethers with carbonyl compounds using triethylsilane as a reductive agent . This method provides a high yield and is suitable for large-scale production.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of protonic acids as catalysts and the rearrangement reaction with sodium azide to generate isocyanate, followed by hydrolysis, is a notable method . This approach is efficient and reduces environmental impact by minimizing the use of hazardous materials.

Chemical Reactions Analysis

Types of Reactions: trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified using different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • trans-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexan-1-amine
  • trans-4-(Aminomethyl)cyclohexanecarboxylic acid

Comparison: Compared to similar compounds, trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride is unique due to its difluoropiperidine moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C13H22ClF2NO2

Molecular Weight

297.77 g/mol

IUPAC Name

4-[(4,4-difluoropiperidin-1-yl)methyl]cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H21F2NO2.ClH/c14-13(15)5-7-16(8-6-13)9-10-1-3-11(4-2-10)12(17)18;/h10-11H,1-9H2,(H,17,18);1H

InChI Key

VWZSFDOYHMVOBG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2CCC(CC2)(F)F)C(=O)O.Cl

Origin of Product

United States

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